4-苯基四氢-2H-吡喃

描述

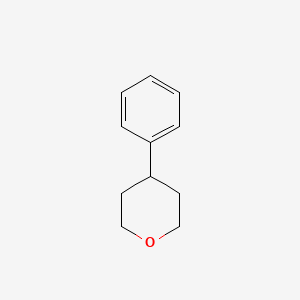

4-Phenyltetrahydro-2H-pyran is a chemical compound that belongs to the class of 4H-pyrans, which are monocyclic, unsaturated, six-membered, oxygen-containing heterocycles. These compounds have garnered interest due to their utility as starting materials for the synthesis of various important classes of heterocycles, such as pyrylium salts and saturated 1,5-diketones. The transformations of 4H-pyrans can lead to a wide variety of heterocycles containing different elements and substituents, which are useful in various chemical and pharmacological applications .

Synthesis Analysis

The synthesis of 4-phenyltetrahydro-2H-pyran derivatives can be achieved through several methods, including the condensation of carbonyl compounds, cyclization of saturated 1,5-diketones, and synthesis based on pyrylium salts. These methods allow for the introduction of various substituents, which can significantly alter the chemical and physical properties of the resulting compounds. One of the derivatives, rac-11, has been identified as a potent and specific IK(Ca) channel blocker and has shown efficacy in reducing infarct volume in a rat model of traumatic brain injury .

Molecular Structure Analysis

The molecular structure of 4-phenyltetrahydro-2H-pyran derivatives is characterized by the presence of a six-membered pyran ring with various substituents. The structure-activity relationships of these compounds have been explored to understand their biological effects. For instance, the presence of a phenyl group and its specific placement on the pyran ring can significantly influence the compound's ability to interact with biological targets, such as ion channels .

Chemical Reactions Analysis

4-Phenyltetrahydro-2H-pyran and its derivatives undergo various chemical reactions, including dehydroaromatization, acidic disproportionation, hydration, and reactions involving the double bonds of the pyran ring. These reactions can lead to the formation of pyrylium salts, saturated 1,5-diketones, and other heterocyclic compounds. The reactivity of these compounds is influenced by the nature of the substituents and the electronic properties of the pyran ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenyltetrahydro-2H-pyran derivatives are influenced by their molecular structure. Spectroscopic techniques such as infrared (IR) and Raman spectroscopy, along with theoretical computations like Density Functional Theory (DFT), are used to analyze these properties. The vibrational wavenumbers, geometrical parameters, and electronic properties such as the frontier molecular orbitals and molecular electrostatic potential maps are crucial for understanding the reactivity and potential applications of these compounds. For example, the first hyperpolarizability calculations suggest that some derivatives may be good candidates for nonlinear optical (NLO) materials .

科学研究应用

酶催化分辨和手性合成

4-苯基四氢-2H-吡喃已被用于研究利用酯酶进行对映选择性水解。这个过程涉及生成四氢-2H-吡喃-2-酮的光学活性衍生物,这对手性化合物的合成是重要的(Izumi, Tamura, & Akutsu, 1994)。

化学合成和催化

研究表明4-苯基四氢-2H-吡喃在各种化学合成过程中具有潜力。例如,研究表明在特定条件下,它在异构化反应和多种重排产物的合成中发挥作用,突显了它在化学转化中的多功能性(D'silva, Walker, & Manyik, 1974)。

晶体学和分子结构

4-苯基四氢-2H-吡喃已成为晶体学研究的对象,以更好地了解其分子结构。这些研究提供了关于其几何构型和分子间相互作用的见解,这对设计具有所需性质的化合物至关重要(Sharmila, Sundar, Sakthivel, & Venkatesan, 2016)。

生物有机化学

由于存在于生物活性天然和合成产品中,这种化合物在生物有机化学中发挥着关键作用。对吡喃类似物的研究,包括4-苯基四氢-2H-吡喃,已经导致了新方法的发现,并了解它们多样的生物活性(Suthar, Kumbhani, & Bhatt, 2021)。

绿色化学

绿色化学研究探索了使用环保方法合成4-苯基四氢-2H-吡喃衍生物。这些研究强调了在化学合成中开发可持续和环境友好方法的重要性(Mosaddegh, Hassankhani, & Mansouri, 2011)。

DNA相互作用研究

合成了4-苯基四氢-2H-吡喃类似物,并对其与DNA的相互作用进行了研究。这些研究对于了解该化合物在生物医学应用中的潜力,如药物设计和分子生物学研究,至关重要(Ramana, Betkar, Nimkar, Ranade, Mundhe, & Pardeshi, 2016)。

安全和危害

属性

IUPAC Name |

4-phenyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWZSVWXPXFCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174675 | |

| Record name | Pyran, 4-phenyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyltetrahydro-2H-pyran | |

CAS RN |

20638-52-2 | |

| Record name | Pyran, 4-phenyltetrahydro-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyran, 4-phenyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)